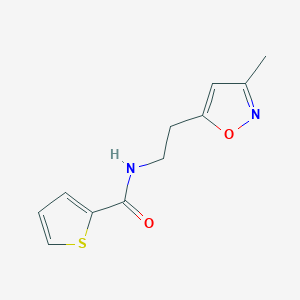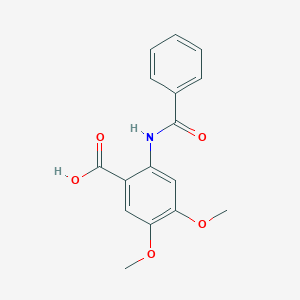![molecular formula C23H16BrNO3 B2977111 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-75-1](/img/structure/B2977111.png)
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide' involves the synthesis of the intermediate compound 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine, which is then reacted with 4-bromo-benzoyl chloride to obtain the final product.
Starting Materials
2-hydroxyacetophenone, 2-methylphenylboronic acid, copper (II) acetate, potassium carbonate, N-bromosuccinimide, 4-bromo-benzoyl chloride, triethylamine, acetonitrile, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol
Reaction
Step 1: Synthesis of 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine, a. Dissolve 2-hydroxyacetophenone (1.0 g, 7.6 mmol), 2-methylphenylboronic acid (1.5 g, 10.0 mmol), copper (II) acetate (0.2 g, 0.9 mmol), and potassium carbonate (2.4 g, 17.4 mmol) in ethanol (20 mL) and acetonitrile (20 mL)., b. Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere., c. Cool the reaction mixture to room temperature and filter the precipitate., d. Wash the precipitate with ethanol and dry under vacuum to obtain 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylboronic acid (2.5 g, 85%)., e. Dissolve 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylboronic acid (1.0 g, 3.4 mmol) in ethanol (20 mL) and add sodium borohydride (0.2 g, 5.3 mmol) dropwise., f. Stir the reaction mixture at room temperature for 2 hours and then at 50°C for 2 hours., g. Cool the reaction mixture to room temperature and add hydrochloric acid (1 M) dropwise until pH 2 is reached., h. Extract the product with ethyl acetate (3 x 20 mL) and dry over sodium sulfate., i. Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine (0.6 g, 60%)., Step 2: Synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a. Dissolve 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine (0.5 g, 1.9 mmol) in acetonitrile (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise., b. Add N-bromosuccinimide (0.7 g, 3.9 mmol) and stir the reaction mixture at room temperature for 2 hours., c. Add 4-bromo-benzoyl chloride (0.6 g, 2.4 mmol) and stir the reaction mixture at room temperature for 24 hours., d. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL)., e. Dry the organic layer over sodium sulfate and concentrate under reduced pressure., f. Purify the product by column chromatography to obtain 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (0.4 g, 50%).
Mechanism Of Action
The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with cellular targets such as the estrogen receptor. This compound has been shown to bind to the estrogen receptor and modulate its activity, leading to the inhibition of tumor cell growth. In addition, it has been suggested that this compound may also act through other mechanisms, such as the induction of apoptosis and the inhibition of angiogenesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, it has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and development. In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of breast cancer and colon cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in lab experiments include its potent antitumor activity and its potential as a selective estrogen receptor modulator. In addition, this compound is relatively easy to synthesize and purify, making it a convenient compound for use in medicinal chemistry research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. First, further studies are needed to determine its safety and efficacy in vivo, particularly in animal models of cancer. Second, the potential of this compound as a selective estrogen receptor modulator should be further explored. Third, the mechanism of action of this compound should be further elucidated to better understand its antitumor activity. Finally, the development of analogs of this compound with improved potency and selectivity should be pursued.
Scientific Research Applications
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, this compound has been investigated for its potential as a selective estrogen receptor modulator (SERM) due to its ability to bind to the estrogen receptor and modulate its activity.
properties
IUPAC Name |
4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMTNJMSVSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)
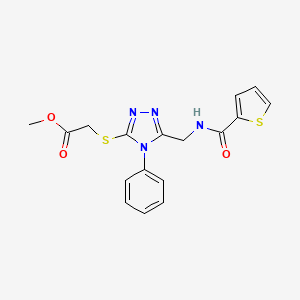
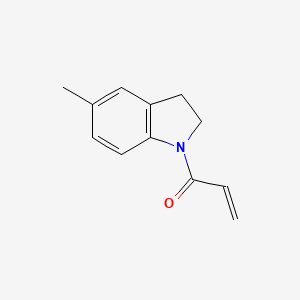
![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)
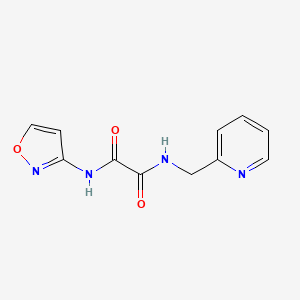

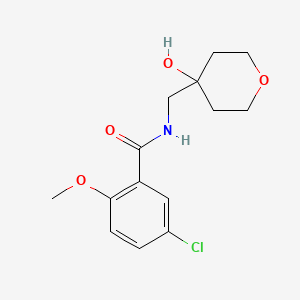
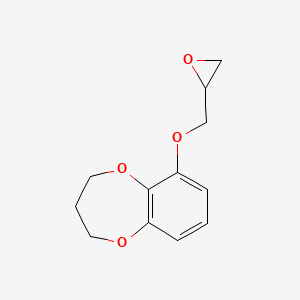
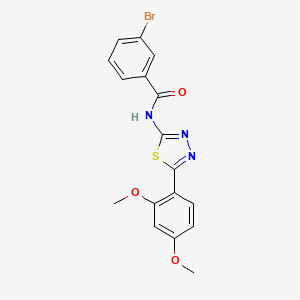
![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)
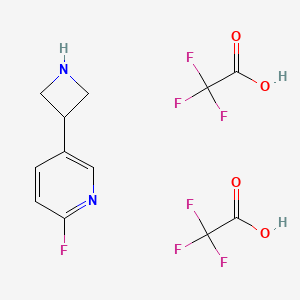
![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)
